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Abstract
Elvucitabine (β-L-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine, L-Fd4C) is a potent nucleoside

reverse transcriptase inhibitor (NRTI) that has demonstrated significant antiviral activity against

both the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). Developed by

Achillion Pharmaceuticals, this L-cytosine nucleoside analog has been the subject of numerous

preclinical and clinical investigations. Its unique pharmacological profile, including a long

intracellular half-life and activity against certain drug-resistant viral strains, has positioned it as

a compound of interest in the landscape of antiviral drug development. This technical guide

provides a comprehensive overview of the discovery, mechanism of action, synthesis, and

preclinical and clinical development of Elvucitabine, with a focus on quantitative data and

detailed experimental methodologies.

Introduction
The global health burden of chronic infections with HIV and HBV necessitates the continued

development of novel antiviral agents with improved efficacy, safety, and resistance profiles.

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy,

acting by inhibiting the viral reverse transcriptase enzyme essential for viral replication.[1][2]

Elvucitabine emerged as a promising NRTI candidate due to its potent in vitro activity against

both HIV and HBV, including strains resistant to other NRTIs.[2][3] This document serves as a
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technical resource for researchers, scientists, and drug development professionals, detailing

the scientific journey of Elvucitabine from its initial discovery to its evaluation in clinical trials.

Chemical and Physical Properties
Elvucitabine is a synthetic L-cytosine nucleoside analog with a chemical formula of

C₉H₁₀FN₃O₃ and a molar mass of 227.19 g/mol .[4] Its structure is similar to the approved

NRTIs lamivudine and emtricitabine.[2]

Property Value

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-

(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-

2-one[5]

Molecular Formula C₉H₁₀FN₃O₃[4]

Molar Mass 227.19 g/mol [4]

CAS Number 181785-84-2[5]

Synonyms ACH-126,443, L-Fd4C, β-L-Fd4C[6]

Mechanism of Action
Elvucitabine is a prodrug that requires intracellular phosphorylation to its active triphosphate

form.[7] This process is initiated by the cytoplasmic enzyme deoxycytidine kinase, which

converts Elvucitabine to its monophosphate derivative.[7] Subsequent phosphorylation to the

diphosphate and triphosphate forms is carried out by other cellular kinases, such as UMP-CMP

kinase and nucleoside diphosphate kinase, respectively.[8][9][10]

The active metabolite, Elvucitabine triphosphate, acts as a competitive inhibitor of the viral

reverse transcriptase (RT) of both HIV and the DNA polymerase of HBV.[1][7] It competes with

the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing

viral DNA chain. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of

Elvucitabine leads to the termination of DNA chain elongation, thus halting viral replication.[11]
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Elvucitabine's intracellular activation and mechanism of action.

Synthesis of Elvucitabine
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The synthesis of Elvucitabine (β-L-Fd4C) has been reported through various chemical routes.

A common approach involves the stereoselective synthesis starting from an appropriate chiral

precursor, such as L-lyxose or D-xylose, followed by key steps including glycosylation and

olefination.[1][11][12]
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A generalized workflow for the synthesis of Elvucitabine.

Preclinical Development
In Vitro Antiviral Activity
Elvucitabine has demonstrated potent in vitro activity against wild-type and drug-resistant

strains of HIV-1 and HBV.[2][7] Its efficacy is typically evaluated in cell-based assays measuring
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the inhibition of viral replication.

Virus Strain Cell Line IC₅₀ (µM) Reference

HIV-1 Wild-Type PBMC ~0.0044 [2]

HIV-1 M184V Mutant - ~0.044 [13]

HBV Wild-Type HepG2 2.2.15 <1 [14]

HBV
Lamivudine-

Resistant
HuH-7 - [15]

Note: Specific IC₅₀ values can vary depending on the assay conditions.

In Vitro Cytotoxicity
The cytotoxicity of Elvucitabine is assessed to determine its therapeutic index. Standard

assays, such as the MTT assay, are used to measure the concentration of the compound that

causes a 50% reduction in cell viability (CC₅₀). Elvucitabine has generally shown low

cytotoxicity in various cell lines.[14]

Cell Line CC₅₀ (µM)

CEM >100[14]

Vero >100

HepG2 >100

Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in animal models have been conducted to evaluate the

absorption, distribution, metabolism, and excretion (ADME) of Elvucitabine. These studies

have indicated a long plasma half-life and good bioavailability.[2]
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Species Bioavailability (%) Plasma Half-life (h)

Dog ~50 >60[2]

Rat - -

Monkey - -

Note: Data is limited in publicly available sources.

Preclinical Toxicology
Toxicology studies are essential to evaluate the safety profile of a drug candidate before human

trials. These studies include acute, sub-chronic, and chronic toxicity assessments in various

animal models.[16][17] Administration of high doses of Elvucitabine (50 and 100 mg once a

day) has been associated with reversible leucopenia and neutropenia in preclinical studies.[2]

Study Type Species Key Findings

Acute Toxicity Rodent -

Sub-chronic Toxicity Rodent, Non-rodent
Reversible leucopenia and

neutropenia at high doses.[2]

Chronic Toxicity Rodent, Non-rodent -

Note: Detailed quantitative toxicology data (e.g., LD₅₀, NOAEL) are not widely available in the

public domain.

Clinical Development
Elvucitabine has progressed to Phase II clinical trials for the treatment of both HIV and chronic

HBV infections.[18][19]

Phase I Clinical Trials
Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, and

pharmacokinetics of Elvucitabine. These studies established the long plasma half-life of the

drug, supporting the potential for once-daily or less frequent dosing.[2]
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Phase II Clinical Trials
Phase II trials have evaluated the efficacy and safety of Elvucitabine in treatment-naive and

treatment-experienced patients with HIV, as well as in patients with chronic HBV.

Key Phase II Clinical Trials:
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Trial ID Condition
Patient
Population

Key Findings Reference

NCT00350272

(ACH443-015)
HIV-1 Treatment-Naive

At 96 weeks,

Elvucitabine (10

mg/day) showed

a substantial

anti-viral effect

similar to

lamivudine, with

95% of patients

achieving

undetectable

viral load (≤ 50

copies/mL).

[20]

NCT00312039

(ACH443-014A)
HIV-1 M184V Mutation

Elvucitabine

demonstrated a

fall in HIV-1 RNA

plasma levels

over 14 days in

patients with the

M184V

resistance

mutation.[13]

[11][13]

NCT00405249 HIV-1 M184V Variant

Assessed the

viral kinetics and

safety of

Elvucitabine

versus

lamivudine in

patients with the

M184V variant.

[21]

[21]

NCT00034359 Chronic HBV Treatment-Naive Completed

Phase II trial

evaluating the

[18][19]
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safety and

antiviral activity

of Elvucitabine.

[19]

NCT00675844

(ACH443-904)
HIV-1 Extension Study

An open-label

extension study

for participants

who completed

previous

Elvucitabine

trials.

Summary of Efficacy Data from ACH443-015 (96 Weeks):

Parameter Elvucitabine (10 mg/day) Lamivudine (300 mg/day)

Mean Change in HIV-RNA

(log₁₀ copies/mL)
-3.0 (±0.55) -3.2 (±0.6)

Patients with Undetectable

Viral Load (<50 copies/mL)
96% 97%

Experimental Protocols
In Vitro Anti-HIV Activity Assay (MTT Assay)
This assay measures the ability of a compound to protect MT-4 cells from HIV-1 induced

cytopathic effects.

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal

bovine serum and antibiotics.

Assay Setup: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

Compound Addition: Add serial dilutions of Elvucitabine to the wells.
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Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a

predetermined multiplicity of infection (MOI).

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

Solubilization: Add a solubilization buffer (e.g., SDS-HCl) to dissolve the formazan crystals.

Data Analysis: Measure the absorbance at 570 nm. The IC₅₀ value is calculated as the

concentration of the compound that inhibits the viral-induced cell death by 50%.[18]

In Vitro Anti-HBV Activity Assay
This assay measures the inhibition of HBV DNA replication in a stable HBV-producing cell line.

Cell Culture: Culture HepG2 2.2.15 cells, which constitutively produce HBV particles.

Compound Treatment: Treat the cells with various concentrations of Elvucitabine for a

specified period (e.g., 6-9 days), with media and drug changes every 3 days.

DNA Extraction: After treatment, lyse the cells and extract the total DNA.

Southern Blot or qPCR: Analyze the HBV DNA levels using Southern blot hybridization or

quantitative PCR (qPCR).

Data Analysis: The IC₅₀ value is determined as the concentration of Elvucitabine that

reduces the amount of HBV DNA by 50% compared to untreated controls.[22][23][24]

Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that is toxic to host cells.

Cell Seeding: Seed a suitable cell line (e.g., CEM, Vero, HepG2) in a 96-well plate.

Compound Addition: Add serial dilutions of Elvucitabine to the wells.

Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 4-5 days).
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MTT Staining and Solubilization: Follow the same procedure as in the anti-HIV MTT assay.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The

CC₅₀ is the concentration of the compound that reduces cell viability by 50%.[18][20]

Pharmacokinetic Analysis in Human Plasma (LC-MS/MS)
This method is used to quantify the concentration of Elvucitabine in plasma samples from

clinical trials.

Sample Preparation:

Thaw frozen plasma samples.

Perform protein precipitation by adding a solvent like acetonitrile.

Centrifuge to pellet the precipitated proteins.

The supernatant can be further purified using solid-phase extraction (SPE).[25]

LC-MS/MS Analysis:

Chromatography: Use a C18 reversed-phase column with a gradient mobile phase (e.g., a

mixture of acetonitrile and water with a modifier like formic acid).

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple

Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Data Quantification:

Generate a standard curve using known concentrations of Elvucitabine.

Quantify the concentration of Elvucitabine in the unknown samples by comparing their

peak areas to the standard curve.[2][26][27]

Conclusion
Elvucitabine has demonstrated a promising preclinical and clinical profile as a potent NRTI

against both HIV and HBV. Its long intracellular half-life offers the potential for less frequent
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dosing, which could improve patient adherence. Furthermore, its activity against certain drug-

resistant viral strains highlights its potential role in the treatment of patients who have failed

previous therapies. While further clinical development appears to have been suspended, the

data gathered on Elvucitabine provides valuable insights for the design and development of

future nucleoside analogs for the treatment of viral infections. This technical guide has

summarized the key aspects of Elvucitabine's discovery and development, providing a

resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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